6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole]
Description
This compound features a complex spirocyclic architecture combining a bicyclo[2.2.2]octane system fused to a pyrido[3,4-b]indole scaffold, with a methoxy substituent at the 6' position. Its synthesis involves a Pictet–Spengler-like reaction between quinuclidine-3-one and 5-methoxytryptamine in pyridine with TMSCl as a catalyst, yielding the product in 64% after purification .
Properties
IUPAC Name |
6'-methoxyspiro[1-azabicyclo[2.2.2]octane-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-13-2-3-16-15(10-13)14-4-7-19-18(17(14)20-16)11-21-8-5-12(18)6-9-21/h2-3,10,12,19-20H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMKPIFLTXWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34CN5CCC4CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-hydroxytryptamine (5-HT) uptake system . This system plays a crucial role in the regulation of serotonin levels in the brain, which is involved in mood regulation and other neurological processes.
Mode of Action
The compound acts as an inhibitor of the 5-HT uptake system This leads to enhanced serotonin signaling.
Biochemical Pathways
The compound’s action on the 5-HT uptake system affects the serotonergic pathways in the brain. These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite, among others.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its absorption rate, metabolic stability, and its ability to cross the blood-brain barrier.
Result of Action
The inhibition of the 5-HT uptake system by this compound leads to an increase in serotonin levels in the synaptic cleft. This results in enhanced serotonergic signaling, which can have various effects at the molecular and cellular levels, depending on the specific neuronal circuits involved. For instance, it has been reported to exert antidepressant-like behavioral effects in rats.
Action Environment
Environmental factors such as the physiological state of the individual, the presence of other neurotransmitters or drugs, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain enzymes could affect the metabolism of the compound, thereby influencing its bioavailability and pharmacological effects.
Biochemical Analysis
Biochemical Properties
6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. These interactions are primarily through binding, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes.
Molecular Mechanism
At the molecular level, 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at serotonin receptors, leading to either activation or inhibition of these receptors. This modulation can result in changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but its activity can diminish over extended periods.
Dosage Effects in Animal Models
The effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses have been associated with neurotoxicity and other adverse outcomes.
Metabolic Pathways
6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context.
Biological Activity
6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] is a compound with significant potential in pharmacological applications due to its interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C18H23N3O
- Molecular Weight : 297.4 g/mol
- Purity : Typically around 95% .
6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] primarily interacts with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. This interaction influences various cellular processes through modulation of intracellular signaling pathways.
Biochemical Interactions
-
Serotonin Receptor Modulation :
- Acts as an agonist or antagonist depending on the receptor subtype engaged.
- Alters intracellular calcium levels, affecting neurotransmitter release and neuronal excitability .
-
Gene Expression Regulation :
- Modulates gene expression linked to neuroplasticity and synaptic function, which may have implications in treating neurodegenerative diseases .
Cellular Effects
The compound exhibits diverse effects on various cell types:
- Enhances neuronal survival in models of neurodegeneration.
- Influences metabolic pathways by modulating enzyme activities involved in neurotransmitter synthesis .
Animal Model Studies
Research indicates that dosage significantly impacts biological outcomes:
- Low Doses : Demonstrated therapeutic effects in anxiety and depression models.
- High Doses : Associated with neurotoxicity and other adverse effects .
| Dose (mg/kg) | Effect | Notes |
|---|---|---|
| 0.5 | Therapeutic | Improved mood-related behaviors |
| 5 | Neurotoxic | Induced neuronal apoptosis |
| 10 | Adverse Effects | Significant behavioral changes observed |
Temporal Stability and Dosage Effects
The stability of 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] under laboratory conditions is crucial for its application:
- Remains stable over short periods but shows diminished activity over extended durations.
- Dosage-dependent effects highlight the need for careful calibration in therapeutic settings .
Neuroprotective Effects
A study demonstrated that administration of the compound in a mouse model of Alzheimer’s disease resulted in reduced amyloid plaque formation and improved cognitive function compared to controls .
Antidepressant Activity
In another case study involving chronic stress models, treatment with the compound led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent .
Comparison with Similar Compounds
Key Observations :
- Spiro vs. Non-Spiro Systems: The target compound’s bicyclo[2.2.2]octane spiro system confers rigidity compared to simpler spiro[indoline-pyrido] derivatives (e.g., 7c) or non-spiro pyridoindoles (e.g., 45b) .
- Substituent Effects : Methoxy groups (as in the target compound and 45b) are common in enhancing solubility and modulating electronic properties. Chloro or benzyl groups (e.g., 7c) may improve lipophilicity but complicate synthesis .
- Synthetic Challenges : Lower yields (e.g., 10% for 7d ) highlight difficulties in constructing complex spiro frameworks. The target compound’s 64% yield reflects optimized conditions using TMSCl .
Physicochemical Properties
- Salt Forms : The dihydrochloride salt of the piperidine-spiro derivative (–15) demonstrates the importance of salt formation in enhancing solubility, a strategy applicable to the target compound .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[...] with high yield and purity?
The synthesis of spirocyclic compounds like this requires multi-step protocols, including cyclization and functional group protection/deprotection. Key steps involve:
- Temperature control (e.g., maintaining 0–5°C during sensitive steps to avoid side reactions).
- pH optimization (e.g., acidic conditions for cyclization).
- Purification via column chromatography or recrystallization. Evidence from similar spiro-oxindole syntheses highlights the need for precise stoichiometry and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spiro connectivity and methoxy group placement .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
- HPLC-PDA : Quantify purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can computational reaction path searches optimize the synthesis of this compound?
Advanced methodologies like ab initio quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example:
- Energy barriers : Identify rate-limiting steps (e.g., spiro-ring formation).
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Integrating computational data with experimental validation reduces trial-and-error approaches, as demonstrated in reaction design frameworks .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NOE correlations or splitting patterns) require:
- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals are obtainable).
- Dynamic effects analysis : Assess conformational flexibility via variable-temperature NMR .
- Theoretical modeling : Compare experimental NMR shifts with computed values (e.g., using Gaussian software) .
Q. How does the spirocyclic architecture influence physicochemical properties, and how are these properties assessed?
The spiro structure induces steric constraints and impacts:
- Lipophilicity : Measured via octanol-water partition coefficients (logP).
- Solubility : Enhanced by hydrochloride salt formation (common in related compounds) .
- Stability : Assessed through accelerated degradation studies (e.g., pH 1–13, 40–60°C). Computational tools like molecular dynamics simulations can predict aggregation behavior in solution .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Spirocyclic Synthesis
| Parameter | Optimal Range | Purpose | Reference |
|---|---|---|---|
| Temperature | 0–5°C (cyclization step) | Minimize side reactions | |
| pH | 2.5–3.5 (acidic) | Facilitate ring closure | |
| Solvent | DMF or THF | Enhance solubility of intermediates |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Application | Sensitivity |
|---|---|---|
| ¹H/¹³C NMR | Verify spiro connectivity, substituents | ~1 mol% |
| HRMS | Confirm molecular ion | ppm-level |
| X-ray Crystallography | Resolve absolute configuration | Single crystal required |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
